4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

概要

説明

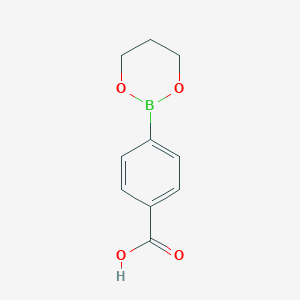

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: is an organic compound with the molecular formula C10H11BO4 and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a 1,3,2-dioxaborinane ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid typically involves the conversion of commercially available 4-carboxyphenylboronic acid to its boronic ester form. This conversion is achieved through established literature procedures . The boronic ester is then refluxed in excess thionyl chloride to yield the corresponding acid chloride .

Industrial Production Methods:

化学反応の分析

Cross-Coupling Reactions

The 1,3,2-dioxaborinane ring facilitates transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions. These reactions typically proceed under palladium catalysis, enabling aryl-aryl bond formation.

Key Findings :

-

Palladium catalysts like Pd(dba)₂ with XPhos ligands optimize coupling efficiency due to enhanced oxidative addition and transmetallation kinetics .

-

Photochemical methods bypass traditional metal catalysts, enabling greener synthesis of boron-containing intermediates .

Functional Group Transformations

The benzoic acid group undergoes classical acid-driven reactions, while the boronate ring remains stable under mild conditions.

Reactions of the Carboxylic Acid Group

| Reaction | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Esterification | SOCl₂, ROH, 60°C, 6h | 4-(1,3,2-Dioxaborinan-2-yl)benzoate | Polymer precursors, plasticizers |

| Amide Formation | EDCI, HOBt, DMF, rt, 12h | Boron-containing amides | Drug candidates, bioactivity studies |

| Reduction | LiAlH₄, THF, reflux, 2h | 4-(1,3,2-Dioxaborinan-2-yl)benzyl alcohol | Chiral alcohol synthesis |

Stability Notes :

-

The dioxaborinane ring is stable under acidic (pH > 3) and neutral conditions but hydrolyzes in strongly basic media (pH > 10) to form boronic acids .

Oxidation and Reduction Pathways

The boronate moiety exhibits redox stability, while the aromatic system can undergo selective modifications.

Oxidation Reactions

| Target Site | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Benzaldehyde Formation | CrO₃, H₂SO₄ | 0°C, 1h | 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde |

| Carboxylic Acid | KMnO₄, H₂O | 80°C, 3h | Benzoic acid derivatives |

Mechanistic Insight :

Comparative Reactivity Analysis

The compound’s dual functionality distinguishes it from simpler boronic acids or benzoic acid derivatives.

| Compound | Key Reactivity Features |

|---|---|

| 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | Simultaneous participation in cross-coupling (boron) and acid-base reactions (COOH) |

| Phenylboronic acid | Limited to Suzuki couplings; lacks carboxylic acid reactivity |

| 4-Carboxybenzeneboronic acid | Boronic acid prone to protodeboronation; less stable than boronate esters |

科学的研究の応用

Organic Synthesis

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid serves as a reagent in organic synthesis, particularly for forming boronic esters and other boron-containing compounds. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile tool for chemists.

Biological Research

In biological contexts, this compound is being explored for its potential in developing boron-based drugs. Research indicates that it may play a role in studying boron metabolism within living organisms. Its unique structure allows it to interact with biological targets effectively, which could lead to advancements in therapeutic applications .

Pharmaceutical Applications

The compound has shown promise in pharmacological research, particularly concerning metabolic disorders such as diabetes and obesity. It is believed to modulate plasma levels of free fatty acids and influence lipid metabolism. Studies suggest that it may be effective in treating conditions like insulin resistance and dyslipidemia by acting on specific metabolic pathways .

Industrial Applications

In industrial settings, this compound is utilized in the production of advanced materials such as polymers and liquid crystals. Its chemical properties facilitate the development of materials with enhanced performance characteristics for various applications .

Case Study 1: GPAT Inhibition

A study investigated the use of boronic acids, including derivatives like this compound, as inhibitors of glycerol-3-phosphate acyltransferase (GPAT). The findings demonstrated that certain analogs exhibited significant inhibitory activity against GPAT in vitro, suggesting potential applications in anti-obesity therapeutics .

Case Study 2: Drug Development

Research into the pharmaceutical applications of boronic acids has highlighted their utility in treating metabolic disorders. Compounds similar to this compound have been shown to affect beta-cell function and insulin secretion positively. This suggests a pathway for developing new treatments for diabetes and related conditions .

作用機序

The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications . The compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .

類似化合物との比較

- 4-(1,3,2-Dioxaborinan-2-yl)-2-(trifluoromethyl)benzoic acid

- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

- 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Comparison: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a 1,3,2-dioxaborinane ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the benzoic acid group allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis .

生物活性

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is an organic compound with the molecular formula CHBO and a molecular weight of 206.01 g/mol. This compound features a benzoic acid moiety linked to a 1,3,2-dioxaborinane ring, which imparts unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and biological research.

The biological activity of this compound is primarily attributed to its boronic acid functionality. This allows the compound to form reversible covalent bonds with diols and other nucleophiles, which can influence various biological pathways. The interaction with molecular targets is essential for its applications in drug development and biological studies.

Applications in Biological Research

- Drug Development : The compound is being explored for its potential as a boron-based drug, particularly in cancer therapy and other diseases. Its ability to interact with biological macromolecules enables it to serve as a lead compound for novel therapeutic agents .

- Boron Metabolism Studies : Researchers utilize this compound to study boron metabolism in living organisms. Understanding how boron compounds behave in biological systems can lead to insights into their therapeutic mechanisms and safety profiles .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Anticancer Properties : In vitro studies have demonstrated that derivatives of benzoic acid can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of Hep-G2 (liver cancer) and A2058 (melanoma) cells without significant cytotoxicity to normal fibroblasts .

- Enzyme Inhibition : Research indicates that certain benzoic acid derivatives can inhibit enzymes involved in metabolic pathways, such as maltase and sucrase. These findings suggest potential applications in managing metabolic disorders like diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(1,3,2-Dioxaborinan-2-yl)-2-(trifluoromethyl)benzoic acid | Contains trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |

| Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Ethyl ester derivative | Different solubility characteristics |

| 4-(Dihydroxyboryl)benzoic acid | Contains hydroxyl groups | Exhibits different reactivity due to hydroxyl presence |

The unique structural features of this compound allow it to participate in diverse chemical reactions compared to its analogs.

特性

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5H,1,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTULIYDVGLPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561279 | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126747-13-5 | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。